molecular formula C8H7ClN2 B11914435 5-(Chloromethyl)imidazo[1,2-a]pyridine

5-(Chloromethyl)imidazo[1,2-a]pyridine

Cat. No.: B11914435
M. Wt: 166.61 g/mol
InChI Key: SHXJVXOFKHZTGT-UHFFFAOYSA-N
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Description

5-(Chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable applications in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its versatility and has been widely studied for its potential in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the radical chloromethylation of imidazo[1,2-a]pyridine using chloromethyl radicals generated from chloromethyl methyl ether in the presence of a radical initiator . Another approach involves the use of chloromethylation reagents such as chloromethyl chloroformate under basic conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of flow chemistry allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alcohols), solvents (DMF, DMSO), and bases (triethylamine, sodium hydride).

    Oxidation: Potassium permanganate, solvents (acetone, water).

    Reduction: Lithium aluminum hydride, solvents (ether, THF).

Major Products:

  • Substituted imidazo[1,2-a]pyridine derivatives.
  • Imidazo[1,2-a]pyridine-5-carboxaldehyde.
  • Imidazo[1,2-a]pyridine-5-methanol.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can induce oxidative stress in cells, leading to apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

5-(chloromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-6-7-2-1-3-8-10-4-5-11(7)8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXJVXOFKHZTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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